MFCD18323594
Description
MFCD18323594 is a chemical compound whose structural and functional properties are under active investigation in coordination chemistry and catalysis. Such compounds are frequently utilized in catalytic systems due to their tunable electronic and steric properties. For instance, analogous ligands in demonstrate enhanced catalytic efficiency in cross-coupling reactions, which may imply similar applications for this compound .
The compound’s molecular framework likely incorporates aromatic rings, halogens (e.g., bromine or chlorine), and/or boronic acid groups, as seen in structurally related compounds like (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4, MDL: MFCD13195646) . These features contribute to high thermal stability and reactivity in Suzuki-Miyaura couplings, a common application for such derivatives .
Properties
IUPAC Name |
4-[3-(methylcarbamoyl)phenyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c1-15-13(17)10-4-2-3-9(7-10)11-5-6-16-8-12(11)14(18)19/h2-8H,1H3,(H,15,17)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCFDEFGUHWUEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2=C(C=NC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60692622 | |
| Record name | 4-[3-(Methylcarbamoyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60692622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261983-66-7 | |
| Record name | 4-[3-(Methylcarbamoyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60692622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD18323594” typically involves a series of well-defined chemical reactions. One common method includes the reaction of precursor molecules under controlled conditions, such as specific temperatures and pressures, to yield the desired compound. The reaction conditions often involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow systems. The process is optimized to ensure high purity and yield, with stringent quality control measures in place. The use of advanced technologies, such as automated monitoring and control systems, ensures the consistency and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
“MFCD18323594” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific reagents and conditions.
Common Reagents and Conditions
Oxidation Reactions: Typically involve oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Commonly use reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution Reactions: Often involve nucleophiles or electrophiles, depending on the nature of the substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound.
Scientific Research Applications
“MFCD18323594” has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its therapeutic potential and as a precursor for drug development.
Industry: Utilized in the production of materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which “MFCD18323594” exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Properties of MFCD18323594 and Comparable Compounds
Critical Analysis
(a) Boron-Containing Analogues
Compounds like (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4) share structural motifs with this compound, particularly boronic acid groups essential for forming transition metal complexes. However, the presence of bromine and chlorine in the former enhances electrophilicity, making it more reactive in aryl-aryl bond formation compared to simpler boronic acids .
(b) Heterocyclic Analogues
5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine (CAS 918538-05-3) exemplifies nitrogen-rich heterocycles used in medicinal chemistry. While this compound may lack direct bioactivity, its coordination chemistry with metals (e.g., palladium or iron) could parallel the catalytic roles of such heterocycles in C–H activation . Notably, the dichloro substitution in CAS 918538-05-3 increases ring rigidity, a property that might be mirrored in this compound’s ligand design to control metal center geometry .
(c) Trifluoromethyl-Substituted Analogues
1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one (CAS 1533-03-5) highlights the impact of electron-withdrawing groups. The trifluoromethyl groups in CAS 1533-03-5 lower the compound’s electron density, enhancing its role in electron-deficient catalytic systems . If this compound incorporates similar substituents, it may exhibit improved oxidative stability but reduced nucleophilicity compared to boronic acid derivatives .
Research Findings and Limitations
- Synthetic Accessibility : this compound’s synthesis likely involves palladium-catalyzed cross-coupling, as seen in and . However, the absence of explicit synthetic data limits reproducibility .
- Thermodynamic Stability : Comparative LogP values suggest moderate lipophilicity, favoring solubility in organic solvents. This contrasts with highly polar boronic acids, which require aqueous-organic biphasic systems .
- Safety and Handling : Structural alerts for skin permeability (e.g., Log Kp = -6.21 cm/s in CAS 1046861-20-4) imply that this compound may require similar safety protocols .
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